Lenalidomide-PEG2-OH
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Overview
Description
Lenalidomide-PEG2-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analog with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. The addition of polyethylene glycol (PEG) to lenalidomide enhances its solubility and bioavailability, making it a valuable compound in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-PEG2-OH involves several steps. Initially, lenalidomide is synthesized through the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride . The PEGylation process involves the attachment of a PEG chain to lenalidomide, typically through esterification or amidation reactions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize impurities. Advanced purification techniques, including chromatography and crystallization, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Lenalidomide-PEG2-OH undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include various hydroxylated, aminated, and halogenated derivatives of this compound .
Scientific Research Applications
Lenalidomide-PEG2-OH has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving cell signaling and protein interactions.
Mechanism of Action
Lenalidomide-PEG2-OH exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by increasing the production of cytokines such as interleukin-2 and interferon-gamma.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Protein Degradation: Functions as a molecular glue, promoting the degradation of specific proteins involved in cancer cell survival.
Comparison with Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory properties but with higher toxicity.
Pomalidomide: Another thalidomide analog with similar but more potent effects compared to lenalidomide.
Uniqueness: Lenalidomide-PEG2-OH stands out due to its enhanced solubility and bioavailability, making it more effective in drug delivery applications. Its PEGylation also reduces potential side effects, making it a safer alternative for therapeutic use .
Properties
Molecular Formula |
C17H21N3O5 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[7-[2-(2-hydroxyethoxy)ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H21N3O5/c21-7-9-25-8-6-18-13-3-1-2-11-12(13)10-20(17(11)24)14-4-5-15(22)19-16(14)23/h1-3,14,18,21H,4-10H2,(H,19,22,23) |
InChI Key |
YKXNWXICQYLXCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCO |
Origin of Product |
United States |
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